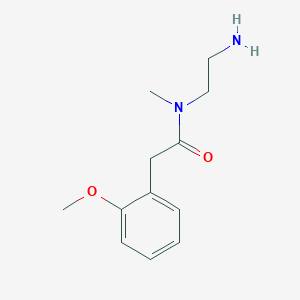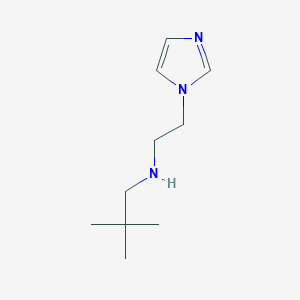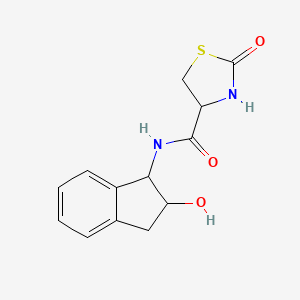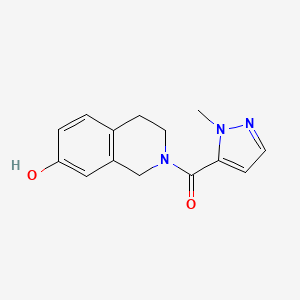![molecular formula C13H15F3N2O B7587780 2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 was first synthesized in 2009 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of TPCA-1 involves the inhibition of specific signaling pathways that are involved in various cellular processes. TPCA-1 specifically targets the inhibitor of κB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) pathway. By inhibiting the activity of the IKK complex, TPCA-1 prevents the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 are diverse and depend on the specific disease or condition being studied. In cancer research, TPCA-1 has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. In inflammation research, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to sites of inflammation. In autoimmune disorder research, TPCA-1 has been shown to suppress the activity of specific immune cells that are involved in the development of autoimmune diseases.
実験室実験の利点と制限
The advantages of using TPCA-1 in lab experiments include its specificity and potency in inhibiting the IKK complex, its ability to target specific signaling pathways, and its well-characterized mechanism of action. However, the limitations of using TPCA-1 in lab experiments include its potential toxicity and off-target effects, as well as the complex synthesis method required to produce the compound.
将来の方向性
For TPCA-1 research include investigating its potential therapeutic applications in additional diseases and conditions, optimizing its pharmacokinetic properties for clinical use, and developing more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of TPCA-1 and to identify potential off-target effects and toxicity concerns. Overall, TPCA-1 has shown great potential as a therapeutic agent in various diseases and warrants further investigation.
合成法
The synthesis of TPCA-1 involves multiple steps and has been described in detail in scientific literature. The general method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent reactions with other reagents to form the final product. The synthesis of TPCA-1 is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, TPCA-1 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, TPCA-1 has been shown to suppress the immune system by inhibiting the activity of certain immune cells.
特性
IUPAC Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)9-3-1-4-11(7-9)18-12(19)8-10-5-2-6-17-10/h1,3-4,7,10,17H,2,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLZIOHPBYBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)